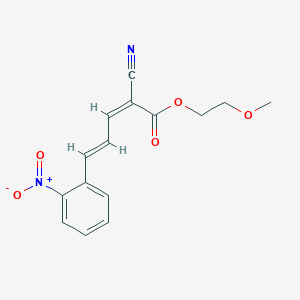
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate, also known as MCNP, is a chemical compound that has been extensively studied in scientific research. It is a member of the cyanoenones family of compounds, which are known to have anti-inflammatory and cytoprotective properties. MCNP has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key regulator of cellular antioxidant and cytoprotective responses, and activation of this pathway has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have cytoprotective effects by increasing the expression of antioxidant enzymes and reducing oxidative stress.
実験室実験の利点と制限
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a range of conditions, which makes it suitable for various experimental settings. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate. One area of interest is the development of more efficient synthesis methods for this compound, which could help to reduce the cost and increase the availability of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory bowel disease and respiratory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
合成法
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reacted with methyl vinyl ketone to form the final product, this compound.
科学的研究の応用
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and cytoprotective properties, which make it a promising candidate for the treatment of various diseases. This compound has been studied in preclinical models of cancer, neurodegenerative disorders, and cardiovascular diseases, and has shown promising results in all of these areas.
特性
IUPAC Name |
2-methoxyethyl (2Z,4E)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-9-10-22-15(18)13(11-16)7-4-6-12-5-2-3-8-14(12)17(19)20/h2-8H,9-10H2,1H3/b6-4+,13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFFUJDPDXZSA-VKIZFATHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(=CC=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/C(=C\C=C\C1=CC=CC=C1[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
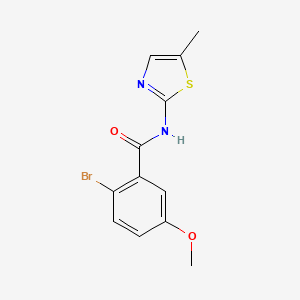
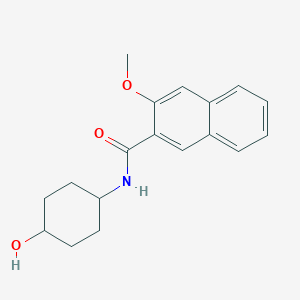
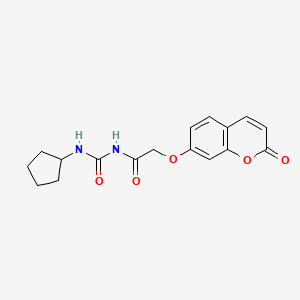

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)
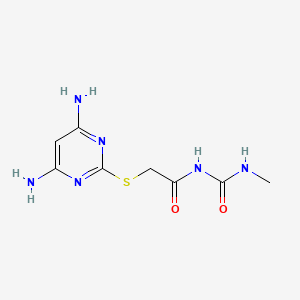

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7477534.png)
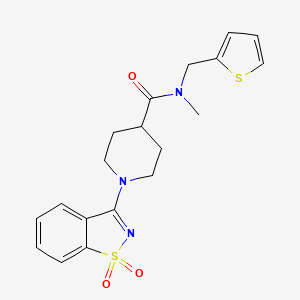
![7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)